
N(2),3-Ethanoguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2),3-Ethanoguanine (εG) is a DNA adduct that is formed by the reaction of acetaldehyde with guanine in DNA. It is a mutagenic and carcinogenic compound that has been implicated in the development of various types of cancer, including esophageal, liver, and breast cancer. In recent years, εG has gained significant attention in the scientific community due to its potential role in cancer development and its use as a biomarker for alcohol consumption.
Mécanisme D'action
The mechanism of action of εG is not fully understood, but it is thought to involve the formation of DNA adducts that can cause DNA damage and promote the development of cancer. εG has been shown to induce mutations in bacterial and mammalian cells, and it has been suggested that it may contribute to the development of cancer by promoting genomic instability.
Effets Biochimiques Et Physiologiques
εG has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair, leading to the accumulation of mutations in DNA. εG has also been shown to induce apoptosis and inhibit cell proliferation, which may contribute to its anti-cancer effects. Additionally, εG has been shown to modulate the immune response, which may have important implications for the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
εG has a number of advantages and limitations for laboratory experiments. One advantage is that it can be used as a biomarker for alcohol consumption, which makes it a useful tool for studying the effects of alcohol on the body. Additionally, εG is a potent mutagen that can be used to study the mechanisms of DNA damage and repair. However, one limitation of εG is that it is a complex molecule that is difficult to synthesize, which may limit its use in some laboratory experiments.
Orientations Futures
There are a number of future directions for research on εG. One area of research is the development of new methods for synthesizing εG, which may make it more accessible for laboratory experiments. Another area of research is the development of new methods for detecting εG in biological samples, which may have important implications for the diagnosis and treatment of alcohol-related diseases. Additionally, further research is needed to fully understand the mechanisms of action of εG and its role in cancer development.
Méthodes De Synthèse
The synthesis of εG is a complex process that involves the reaction of acetaldehyde with guanine in DNA. This reaction results in the formation of a covalent bond between the C2 position of guanine and the C1 position of acetaldehyde, leading to the formation of εG. The synthesis of εG can be achieved through chemical synthesis or by using enzymatic methods.
Applications De Recherche Scientifique
εG has been extensively studied in the context of cancer research. It has been shown to be a potent mutagen that can cause DNA damage and promote the development of cancer. εG has also been used as a biomarker for alcohol consumption, as it is formed as a result of the metabolism of alcohol in the body. This has important implications for the diagnosis and treatment of alcohol-related diseases.
Propriétés
Numéro CAS |
126854-10-2 |
|---|---|
Nom du produit |
N(2),3-Ethanoguanine |
Formule moléculaire |
C7H7N5O |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3,6,7,8-tetrahydroimidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C7H7N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h3H,1-2H2,(H,9,10)(H,8,11,13) |
Clé InChI |
SQOABKWCLWEBHA-UHFFFAOYSA-N |
SMILES isomérique |
C1CN2C3=C(C(=O)NC2=N1)NC=N3 |
SMILES |
C1CN2C3=C(C(=O)N=C2N1)NC=N3 |
SMILES canonique |
C1CN2C3=C(C(=O)N=C2N1)NC=N3 |
Autres numéros CAS |
126854-10-2 |
Synonymes |
N(2),3-ethanoguanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



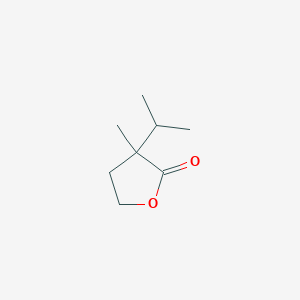
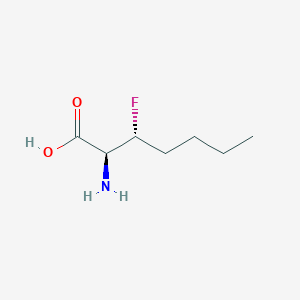
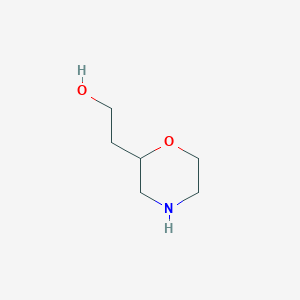
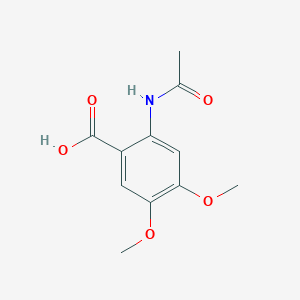
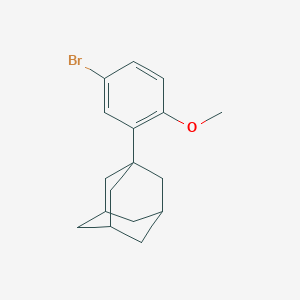
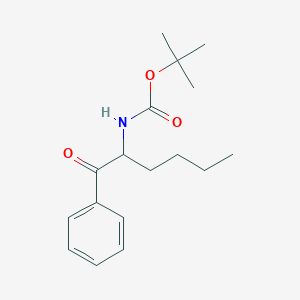
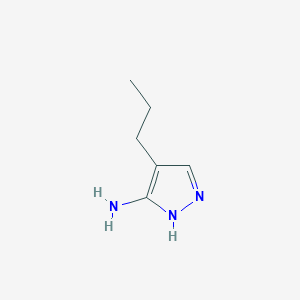

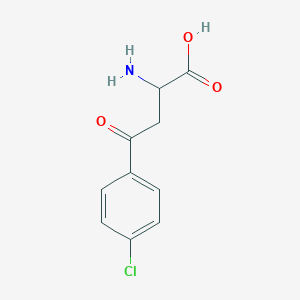
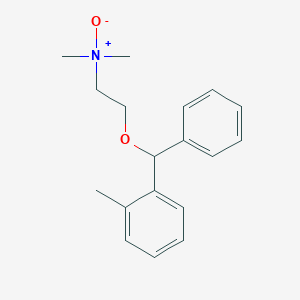
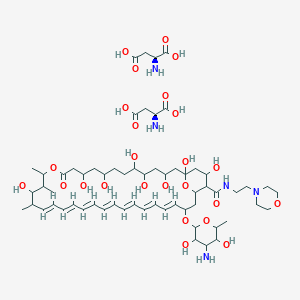
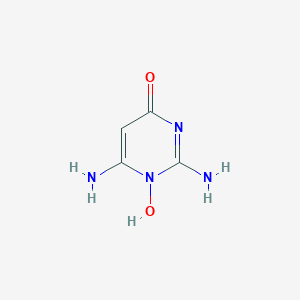
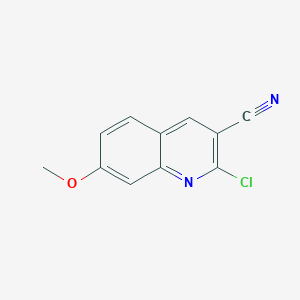
![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)